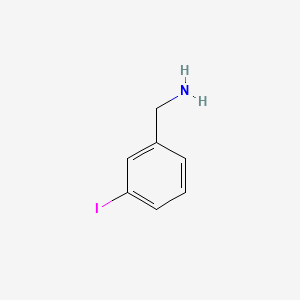
3-Iodobenzylamine
Cat. No. B1197719
Key on ui cas rn:
696-40-2
M. Wt: 233.05 g/mol
InChI Key: LQLOGZQVKUNBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05565185
Procedure details


To a stirred solution of 3-iodobenzylamine hydrochloride dissolved in distilled water (13.2 mL per gram) is added dropwise an aqueous ammonium hydroxide (5.3 mL per gram) solution. A yellow oil separates and is extracted into ethyl acetate (3×6.6 mL per gram). The ethyl acetate layer is dried over anhydrous sodium sulfate and evaporated on a rotovap to obtain 3-iodobenzylamine as a yellow oil (94% yield).



Name
Yield
94%
Identifiers


|
REACTION_CXSMILES
|
Cl.[I:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][NH2:7].[OH-].[NH4+]>O>[I:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][NH2:7] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.IC=1C=C(CN)C=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
A yellow oil separates and is extracted into ethyl acetate (3×6.6 mL per gram)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ethyl acetate layer is dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated on a rotovap
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C=C(CN)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 94% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
